Product packaging for 1-Chloro-2,4-difluorobenzene(Cat. No.:CAS No. 1435-44-5)

1-Chloro-2,4-difluorobenzene

Cat. No.: B074516
CAS No.: 1435-44-5
M. Wt: 148.54 g/mol
InChI Key: AJCSNHQKXUSMMY-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzenes in Organic Synthesis

Halogenated benzenes are a cornerstone of organic synthesis, providing a versatile platform for the construction of more intricate molecular architectures. The introduction of halogen atoms onto a benzene (B151609) ring significantly alters its electronic properties and reactivity, opening up a variety of synthetic pathways. numberanalytics.com Halogens act as effective leaving groups in nucleophilic substitution reactions and can direct incoming electrophiles to specific positions on the aromatic ring, a feature critical for regioselective synthesis. masterorganicchemistry.comstackexchange.com

This class of compounds is instrumental in the production of numerous commercial products, including pharmaceuticals, agrochemicals like pesticides and herbicides, and dyes. chemimpex.comnumberanalytics.com The specific type and position of the halogen atom can be fine-tuned to modulate the biological activity and physical properties of the final product. For instance, the presence of fluorine can enhance metabolic stability and binding affinity of drug molecules.

Overview of Research Trajectories for 1-Chloro-2,4-difluorobenzene

The research landscape for this compound is dynamic and expanding, driven by its utility as a versatile synthetic intermediate. ontosight.aichemimpex.com Current research is heavily focused on its application in the development of novel pharmaceuticals and agrochemicals. chemimpex.comnetascientific.com

In medicinal chemistry, it is a key starting material for synthesizing a range of therapeutic agents. The unique electronic environment created by the chlorine and fluorine substituents allows for precise chemical modifications, enabling the design of molecules with optimized pharmacological profiles. chemimpex.com

In the agrochemical industry, this compound is employed in the production of advanced pesticides and herbicides. chemimpex.com Its derivatives are designed to exhibit high efficacy against specific pests or weeds while minimizing environmental impact. For example, it is a precursor in the synthesis of the insecticide Teflubenzuron. cookechem.com

Furthermore, research extends into material science, where this compound is used in the creation of specialty polymers and high-performance materials. chemimpex.com The incorporation of the fluorinated benzene moiety can enhance thermal stability, chemical resistance, and other desirable properties of polymers.

Recent synthetic methodologies involving this compound include its use in the preparation of benzonorbornadienes and various difluoroarenes. cookechem.comsigmaaldrich.com The reactivity of the carbon-chlorine bond allows for various coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, further expanding its synthetic utility. The nitration of this compound to form 1-Chloro-2,4-difluoro-5-nitrobenzene (B73774) provides another avenue for creating functionalized derivatives for use in pharmaceuticals and materials science. ontosight.ai

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₆H₃ClF₂
Molecular Weight148.54 g/mol
Boiling Point127 °C
Density1.353 g/mL at 25 °C
Refractive Index1.475 (at 20°C)

Note: The data in this table is compiled from various sources. sigmaaldrich.comdcfinechemicals.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF2 B074516 1-Chloro-2,4-difluorobenzene CAS No. 1435-44-5

Properties

IUPAC Name

1-chloro-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSNHQKXUSMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162441
Record name 1-Chloro-2,4-difluorobenzene
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Molecular Weight

148.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1435-44-5
Record name 1-Chloro-2,4-difluorobenzene
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Record name 1-Chloro-2,4-difluorobenzene
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Record name 1435-44-5
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Record name 1-Chloro-2,4-difluorobenzene
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Advanced Synthetic Methodologies for 1 Chloro 2,4 Difluorobenzene

Regiospecific and Stereoselective Synthesis Approaches

The arrangement of substituents on the benzene (B151609) ring is critical to the function of 1-chloro-2,4-difluorobenzene. Therefore, synthetic strategies that control the exact placement of the chloro and fluoro groups are of paramount importance.

Halogenation of Substituted Arenes

Direct halogenation of substituted arenes offers a straightforward route to this compound. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the aromatic ring.

A common starting material for this approach is 1,3-difluorobenzene (B1663923). The fluorine atoms are ortho-, para-directing groups, but their influence can be manipulated to achieve the desired substitution pattern. The synthesis of 5-bromo-2-chloro-1,3-difluorobenzene, a related compound, begins with the chlorination of 1,3-difluorobenzene at the 2-position using chlorine gas (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃). This reaction is typically conducted in a solvent such as dichloromethane (B109758) at temperatures ranging from 40 to 60°C, achieving a selectivity of 85–90% for the 2-chloro-1,3-difluorobenzene (B1582259) isomer.

Further halogenation can then be directed to the desired position. For instance, subsequent bromination of 2-chloro-1,3-difluorobenzene can occur at the 4-position, which can then be isomerized to the 5-position. The principles of this sequential halogenation can be adapted for the synthesis of this compound by carefully selecting the starting material and reaction conditions.

Diazo-Sandmeyer Reactions and Fluorination Pathways

Diazo-Sandmeyer reactions provide a versatile and widely used method for the introduction of a chloro group onto an aromatic ring, starting from an amino-substituted precursor. For the synthesis of this compound, 2,4-difluoroaniline (B146603) is a readily available and relatively inexpensive starting material. google.comgoogle.com

The process involves the diazotization of 2,4-difluoroaniline, typically using a nitrite (B80452) source such as sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), to form the corresponding diazonium salt. google.comgoogle.comjustia.com This intermediate is then subjected to a Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst. justia.com

A related and crucial reaction in the synthesis of fluorinated aromatics is the Balz-Schiemann reaction. nih.govgoogle.com This reaction facilitates the introduction of a fluorine atom. It involves the formation of an aryl diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) from an aniline (B41778) derivative. nih.gov Thermal or photochemical decomposition of this salt then yields the corresponding aryl fluoride (B91410). nih.govjove.com While not a direct route to the chloro-substituted product, the Balz-Schiemann reaction is a fundamental pathway for synthesizing fluorinated precursors. For instance, it can be used to produce 1,2,4-trifluorobenzene (B1293510) from 2,4-difluoroaniline. google.comgoogle.com

Modern advancements in the Balz-Schiemann reaction have focused on improving safety and efficiency. Continuous flow protocols have been developed to avoid the isolation of potentially hazardous diazonium salts, allowing for scalable production. jove.comresearchgate.net These methods have significantly reduced reaction times and improved yields. jove.com

Starting MaterialReagentsProductYieldReference
2,4-Difluoroanilinet-butyl nitrite, borontrifluoride etherate complex2,4-Difluorophenyl-1-diazoniumtetrafluoroborateNot specified google.com
2,4-DifluoroanilineNaNO₂, HCl3,4-Difluoroaniline diazonium saltNot specified google.com
2,4-DifluoroanilineNaH₂PO₂, continuous flow1,3-Difluorobenzene90% bohrium.com
2,4-DifluoroanilineNot specified1-Iodo-2,4-difluorobenzene84% (GC yield) justia.com

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. The resulting aryllithium species can then be quenched with an electrophile to introduce a desired substituent.

Fluorine itself can act as a directing group for metalation. nih.govresearchgate.net However, the lithiation of fluoroarenes often requires stronger bases than lithium diisopropylamide (LDA), such as the superbasic nBuLi/KOtBu system. nih.gov The choice of solvent and temperature is also critical in controlling the regioselectivity and preventing side reactions. psu.edu

For instance, the lithiation of 1,4-difluorobenzene (B165170) with LDA in THF at -78°C has been studied mechanistically, revealing complex aggregation and deaggregation phenomena that influence the reaction rate. acs.org The lithiation of 1-chloro-3-(trifluoromethyl)benzene with LDA also shows complex kinetics, with the regiochemistry influenced by both kinetic control and subsequent equilibration. acs.org These studies highlight the subtleties involved in achieving high regioselectivity in the lithiation of halogenated arenes.

SubstrateBaseConditionsKey FindingReference
1,4-DifluorobenzeneLDATHF, -78°CReaction kinetics are complex and dependent on aggregate exchange rates. acs.org
FluoroarenesnBuLi/KOtBuNot specifiedRequires a stronger base than LDA for efficient ortho-metalation. nih.gov
1-Chloro-3-(trifluoromethyl)benzeneLDATHF, -78°CRegiochemistry is determined by a combination of kinetic and thermodynamic factors. acs.org

Catalytic Systems in this compound Synthesis

The development of catalytic systems has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher selectivity, and improved efficiency.

Transition Metal Catalysis for C-X Bond Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-halogen (C-X) bonds with high precision. Palladium-catalyzed reactions, in particular, have been extensively developed for the formation of C-F and C-Cl bonds. nih.gov

Recent advances have focused on the direct C-H functionalization of (poly)fluoroarenes. acs.org The reactivity of C-H bonds ortho to fluorine substituents is enhanced, allowing for selective functionalization without the need for pre-activated substrates. acs.org Palladium and other transition metals can catalyze the coupling of these C-H bonds with various partners. acs.org While not a direct synthesis of this compound, these methods provide a powerful platform for the late-stage introduction of substituents onto a difluorinated scaffold.

Lewis Acid and Superacid Catalysis in Fluorination

Lewis acids play a crucial role in many halogenation reactions by activating the halogenating agent. In the context of synthesizing this compound, Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are used to catalyze the chlorination of the aromatic ring. google.com

Superacids, which are acids stronger than 100% sulfuric acid, offer significant advantages in catalysis, including lower catalyst loadings, lower reaction temperatures, and increased selectivity. rsc.orgpsu.edu They can be used in various processes such as aromatic alkylation and acylation. rsc.orgpsu.edu In the context of fluorination, superacids like a mixture of hydrofluoric acid (HF) and antimony pentafluoride (SbF₅), known as Magic Acid, can facilitate challenging transformations. oup.com For instance, they can promote the intramolecular Friedel-Crafts alkylation of aryl-bearing 1,1-difluoro-1-alkenes. oup.com

The use of fluorous Lewis acid catalysts, which are soluble in fluorous solvents, allows for easy separation and recycling of the catalyst, making the process more sustainable. mdpi.comresearchgate.net These catalysts have been shown to be effective in Friedel-Crafts acylations, even with deactivated substrates like chlorobenzene (B131634). mdpi.com

Catalyst TypeApplicationKey FeaturesReference
Iron(III) chloride (FeCl₃)Chlorination of 1,3-difluorobenzeneLewis acid catalyst, enables electrophilic aromatic substitution.
Aluminum chloride (AlCl₃)Friedel-Crafts acylation of chlorobenzeneLewis acid catalyst, often required in stoichiometric amounts. google.com
Fluorous Lewis AcidsFriedel-Crafts acylation of chlorobenzeneRecyclable, effective in low catalytic loadings. mdpi.com
Superacids (e.g., TFESA)Aromatic alkylation, acylationHigher acidity than conventional acids, leading to milder reaction conditions. rsc.orgpsu.edu
Magic Acid (FSO₃H·SbF₅)Intramolecular Friedel-Crafts alkylationExtremely strong acid, enables challenging cyclizations. oup.com

Green Chemistry Principles in this compound Production

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the chemical industry. For the synthesis of this compound, this involves developing cleaner, more efficient, and safer production routes that minimize environmental impact.

Solvent-Free and Sustainable Reaction Environments

A primary goal of green chemistry is to reduce or eliminate the use of hazardous solvents, which contribute significantly to chemical waste and environmental pollution. Research into the synthesis of this compound and related compounds has explored several innovative approaches to achieve this.

One key strategy is the implementation of solvent-free reaction conditions . For instance, certain synthetic steps, such as the thermal decomposition of diazonium salts to introduce fluorine, can be conducted without any solvent, a process known as pyrolysis. google.comgoogleapis.com Similarly, reactions can be performed in "melt" conditions where the reactants themselves form the reaction medium, often facilitated by a catalyst.

Recent advancements have demonstrated the feasibility of palladium-catalyzed direct C-H bond arylation of this compound under solvent-free conditions, assisted by infrared irradiation. researchgate.net This method not only eliminates the need for high-boiling-point solvents but also utilizes a heterogeneous catalyst, which can be more easily recovered and reused, further enhancing the sustainability of the process. researchgate.net

While not involving this compound directly, analogous solvent-free halogenation protocols for similar compounds highlight a viable green alternative. For example, the bromination of m-difluorobenzene can be achieved without solvents, which improves atom economy and reduces waste. smolecule.com

Below is a table detailing parameters for a sustainable, solvent-free halogenation process, illustrating a green approach applicable to aromatic compounds.

ParameterConditionAdvantage
Reaction TypeSolvent-Free BrominationEliminates solvent waste
CatalystIron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃)Facilitates reaction without solvent medium
Temperature40–60°CModerate conditions, reducing energy consumption
Molar Ratio (Halogen:Substrate)1:1 to 1.1:1High atom economy, minimizes excess reagent
Yield70–85%Efficient conversion to product

Where complete solvent elimination is not yet feasible, the focus shifts to using more sustainable solvents. High-boiling polar aprotic solvents like sulfolane (B150427) are often employed in fluorination reactions due to their stability under harsh conditions. acs.org While not perfectly "green," they are often chosen for their efficiency and can be recycled, representing a step toward more sustainable industrial processes.

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. High atom economy indicates minimal generation of waste byproducts.

The industrial synthesis of this compound often relies on the Halex process , which involves the nucleophilic substitution of chlorine atoms with fluorine using a fluoride salt, typically potassium fluoride (KF). tandfonline.comwikipedia.org This method is a significant improvement over older routes, such as the Balz-Schiemann reaction, which involves the decomposition of diazonium tetrafluoroborates and can produce tars and other unwanted byproducts, leading to lower yields and purification difficulties. google.com

A notable green synthesis route starts from the inexpensive and readily available 1,2,4-trichlorobenzene (B33124). tandfonline.com The process involves:

Nitration to form 2,4,5-trichloronitrobenzene.

Halogen exchange (Halex reaction) with KF to selectively replace activated chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene.

Selective hydrogenation to reduce the nitro group, forming an aniline intermediate which can then be converted to the target compound.

This multi-step synthesis is designed to maximize efficiency and minimize waste. For example, a patented method for a related compound avoids the use of hazardous chlorine gas, opting for a safer and more environmentally friendly pathway. google.com

The following table provides a qualitative comparison of different synthetic approaches regarding green chemistry principles.

Synthetic RouteKey ReactionAtom Economy ConsiderationWaste Minimization Aspect
From PolychlorobenzeneHalex Reaction (Nucleophilic Substitution)Moderately high; substitution reaction inherently produces salt byproduct (KCl).Avoids hazardous reagents and complex byproducts associated with older methods. Starts from low-cost material. tandfonline.com
From Diazonium SaltsBalz-Schiemann ReactionLow; produces nitrogen gas and boron trifluoride as byproducts. google.comOften generates tarry side products, complicating purification and increasing waste. google.com
Direct ArylationPd-Catalyzed C-H ActivationHigh; forms a C-C bond by releasing H₂ or a related small molecule.Can be performed solvent-free with a recyclable catalyst, significantly reducing waste streams. researchgate.net

Scale-Up and Industrial Synthesis Considerations for this compound

Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces numerous challenges. The primary considerations include economic viability, process safety, product purity, and the availability of raw materials.

The economic feasibility of producing this compound on a tonnage scale is heavily dependent on the cost of starting materials. googleapis.com For this reason, industrial syntheses often begin with inexpensive, commodity chemicals like 1,2,4-trichlorobenzene. tandfonline.comgoogle.com Routes that rely on expensive or difficult-to-acquire precursors, such as 3,4-difluoroaniline, are generally not commercially viable for large-scale production. googleapis.com

The Halex process is a cornerstone of industrial fluoroaromatic chemistry. wikipedia.org This process typically involves reacting a chlorinated precursor with spray-dried potassium fluoride at high temperatures in a polar aprotic solvent. researchgate.net Careful control over reaction conditions is critical to ensure high yields and prevent side reactions. A significant industrial challenge is achieving high product purity, as the presence of isomers with similar boiling points can make separation difficult and costly. acs.orggoogle.com

A patented industrial method highlights a route starting from 1,2,3-trichlorobenzene (B84244) that proceeds through nitration, reduction, and diazotization, emphasizing its suitability for industrialization due to mild reaction conditions, low cost, and improved safety and environmental profile. google.com

The table below summarizes key parameters relevant to the industrial synthesis of this compound and related fluoroaromatics.

ParameterIndustrial ConsiderationExample/Note
Starting MaterialMust be inexpensive and commercially available in bulk.1,2,4-Trichlorobenzene is a preferred precursor. tandfonline.com
Core ReactionRobust and high-yielding processes are favored.The Halex process (KF fluorination) is a widely used industrial method. wikipedia.org
Reaction ConditionsSafety, energy consumption, and equipment corrosion are key factors.High temperatures and polar aprotic solvents (e.g., sulfolane) are common but require specialized equipment. acs.org
Product PurityHigh purity is essential for downstream applications (e.g., pharmaceuticals).Process must be optimized to avoid difficult-to-separate isomers. acs.orggoogle.com
Waste ManagementMinimizing and treating waste streams is an economic and regulatory necessity.Routes that avoid toxic reagents and minimize byproducts are favored. google.com

Mechanistic Investigations of 1 Chloro 2,4 Difluorobenzene Reactivity

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-chloro-2,4-difluorobenzene. This reaction class is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org In this molecule, the two fluorine atoms serve as powerful activating groups, making the ring susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com While this two-step mechanism is widely cited, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur simultaneously, particularly with good leaving groups like chloride. researchgate.netnih.gov

In this compound, the position of nucleophilic attack is directed to the carbon atom bonded to the chlorine atom (C1). The chlorine atom functions as the leaving group. The regioselectivity is governed by the activating and directing effects of the fluorine substituents.

The electron-withdrawing fluorine atoms at the ortho (C2) and para (C4) positions relative to the leaving group are crucial for the reaction to proceed. masterorganicchemistry.comlibretexts.org They activate the ring toward nucleophilic attack by reducing its electron density and, more importantly, they stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The negative charge can be delocalized onto the electronegative fluorine atoms, particularly the one in the para position, significantly lowering the activation energy of the reaction.

SubstituentPositionInductive EffectResonance Effect on Meisenheimer Intermediate
ChlorineC1Electron-withdrawingActs as the leaving group
FluorineC2 (ortho)Strongly electron-withdrawingStabilizes negative charge
FluorineC4 (para)Strongly electron-withdrawingStrongly stabilizes negative charge via delocalization

This table summarizes the roles of the halogen substituents in directing and activating the ring for nucleophilic aromatic substitution.

The kinetics of SNAr reactions are heavily influenced by the nature of the leaving group, the nucleophile, and the substituents on the aromatic ring. For the addition-elimination mechanism, the formation of the Meisenheimer complex is typically the rate-determining step. masterorganicchemistry.com

An interesting aspect of SNAr kinetics is the reactivity trend of halogens as leaving groups, which is often F > Cl > Br > I. This is the opposite of the trend observed in SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine. The strong inductive effect of fluorine makes the carbon atom it is attached to highly electrophilic, accelerating the initial nucleophilic attack. masterorganicchemistry.com Although chlorine is the leaving group in this compound, the principle highlights the powerful electronic influence of the fluorine atoms present on the ring. The stability of the Meisenheimer intermediate is the dominant factor controlling the reaction rate. The more stable the intermediate, the faster the reaction. The presence of two fluorine atoms ortho and para to the reaction center provides significant stabilization, making this compound quite reactive under SNAr conditions.

Electrophilic Aromatic Substitution Reactions

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. masterorganicchemistry.com The halogen substituents in this compound play a dual role in these reactions.

Halogens are generally considered deactivating groups for electrophilic aromatic substitution due to their strong negative inductive effect (-I), which withdraws electron density from the ring and makes it less nucleophilic. researchgate.net However, they are also ortho-, para-directors because they can donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the positive charge in the arenium ion (sigma complex) intermediate formed during the attack. researchgate.net

In this compound, all three halogens deactivate the ring, making EAS reactions slower compared to benzene (B151609). To determine the site of electrophilic attack, the directing effects of all three substituents must be considered:

Chlorine at C1: Directs ortho (C2, C6) and para (C4). Positions C2 and C4 are already substituted. Thus, it directs towards C6.

Fluorine at C2: Directs ortho (C1, C3) and para (C5). Position C1 is already substituted. Thus, it directs towards C3 and C5.

Fluorine at C4: Directs ortho (C3, C5) and para (C1). Position C1 is already substituted. Thus, it directs towards C3 and C5.

The directing effects of the two fluorine atoms reinforce each other, strongly favoring substitution at positions C3 and C5. The chlorine atom directs to C6. Since fluorine is more electronegative and thus a stronger deactivator than chlorine, the positions activated by the fluorine atoms (C3 and C5) are still the most likely sites for electrophilic attack.

SubstituentInductive EffectResonance EffectDirecting Influence
-ClDeactivatingOrtho-, Para-directingDirects to C6
-F (at C2)Strongly DeactivatingOrtho-, Para-directingDirects to C3, C5
-F (at C4)Strongly DeactivatingOrtho-, Para-directingDirects to C3, C5

This table outlines the electronic effects and directing influence of the halogen substituents in electrophilic aromatic substitution.

Nitration and sulfonation are classic examples of electrophilic aromatic substitution reactions. Due to the deactivated nature of the this compound ring, these reactions typically require harsh conditions.

Nitration is achieved by treating the substrate with a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The nitronium ion is then attacked by the aromatic ring. Based on the directing effects discussed previously, the primary products would be 1-chloro-2,4-difluoro-5-nitrobenzene (B73774) and 1-chloro-2,4-difluoro-3-nitrobenzene.

Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.org The electrophile is typically sulfur trioxide (SO₃). libretexts.org The reaction is generally reversible. libretexts.org Similar to nitration, sulfonation would be expected to yield sulfonic acids at the positions most activated by the existing substituents, primarily positions 3 and 5.

ReactionReagentsElectrophileExpected Major Product Position(s)
NitrationConc. HNO₃ / Conc. H₂SO₄NO₂⁺ (Nitronium ion)C3 / C5
SulfonationSO₃ / H₂SO₄ (Fuming H₂SO₄)SO₃ (Sulfur trioxide)C3 / C5

This table summarizes the reagents and electrophiles for the nitration and sulfonation of this compound.

Carbon-Carbon Bond Forming Reactions

Aryl halides like this compound are important precursors for carbon-carbon bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The heavily deactivated nature of the ring makes traditional electrophilic C-C bond formation like Friedel-Crafts reactions very difficult.

Modern synthetic methods provide efficient pathways for forming new C-C bonds. For instance, this compound can act as the electrophilic partner in reactions such as the Suzuki coupling (with organoboron reagents), the Heck reaction (with alkenes), and Stille coupling (with organotin reagents). chemistry.coach In a typical palladium-catalyzed Suzuki reaction, the cycle involves:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound.

Transmetalation: A carbon group is transferred from the organoboron compound to the palladium center.

Reductive Elimination: The two carbon groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. chemistry.coach

Additionally, this compound has been used in the synthesis of benzonorbornadienes. This synthesis proceeds through the generation of a highly reactive benzyne (B1209423) intermediate, which then undergoes a Diels-Alder cycloaddition to form the final product, demonstrating another pathway for C-C bond formation. sigmaaldrich.com

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in several such transformations, primarily involving the activation of its carbon-chlorine bond.

Palladium-catalyzed cross-coupling reactions are particularly prevalent. Methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide range of substituents onto the aromatic ring.

The Suzuki-Miyaura coupling , which forms a carbon-carbon bond between an organohalide and an organoboron compound, can be applied to this compound. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. colab.ws

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This transformation is of great importance in medicinal chemistry. researchgate.net The mechanism involves the oxidative addition of the aryl chloride to the palladium(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to give the arylamine product. libretexts.org The choice of ligand on the palladium catalyst is crucial for the success of this reaction. wikipedia.org

ReactionCoupling PartnerCatalyst System (General)Resulting Bond
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(0) catalyst, BaseC-C
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(sp²)-C(sp)
Buchwald-Hartwig AminationPrimary or Secondary AminePd(0) catalyst, Base, LigandC-N

Organometallic Reagent Interactions

This compound can react with various organometallic reagents, leading to the formation of new carbon-carbon bonds or other functional groups. The primary modes of interaction involve the reaction at the carbon-chlorine bond.

Grignard Reagent Formation: The formation of a Grignard reagent from this compound would involve the reaction of the aryl chloride with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.org The resulting organomagnesium compound, 2,4-difluorophenylmagnesium chloride, would be a potent nucleophile and a strong base. mnstate.edu However, the formation of Grignard reagents from aryl chlorides can be more challenging than from the corresponding bromides or iodides and may require activated magnesium or specific reaction conditions. wikipedia.org

Lithiation: Direct deprotonation (lithiation) of the aromatic ring or lithium-halogen exchange at the carbon-chlorine bond are also possible interactions with organolithium reagents like n-butyllithium. The regioselectivity of deprotonation would be influenced by the directing effects of the fluorine and chlorine substituents. researchgate.netarkat-usa.org The fluorine atoms are ortho-directing, while the chlorine is also an ortho-director, albeit weaker. This could lead to a mixture of products upon quenching with an electrophile. Alternatively, lithium-halogen exchange would replace the chlorine atom with lithium, forming 2,4-difluorophenyllithium. This species can then react with a variety of electrophiles.

ReagentInteraction TypeIntermediate FormedPotential Subsequent Reactions
MgGrignard Formation2,4-Difluorophenylmagnesium chlorideNucleophilic addition to carbonyls, nitriles, etc.
n-BuLiLithiation (Deprotonation)Lithio-1-chloro-2,4-difluorobenzene isomer(s)Reaction with various electrophiles (e.g., CO₂, aldehydes).
n-BuLi or t-BuLiLithium-Halogen Exchange2,4-DifluorophenyllithiumReaction with various electrophiles.

Radical and Photochemical Reactions of this compound

The involvement of this compound in radical and photochemical reactions is less commonly reported compared to its participation in polar, metal-catalyzed reactions. However, the principles of radical chemistry suggest potential transformations.

Radical Reactions: Radical reactions are initiated by the formation of a radical species, often through the homolytic cleavage of a bond, which can be induced by heat or light. youtube.com In the context of this compound, a radical could potentially be generated at the carbon-chlorine bond. For instance, in a radical chain reaction, an initiating radical could abstract the chlorine atom to form a 2,4-difluorophenyl radical. This highly reactive intermediate would then propagate the chain by reacting with other molecules. The stability of the aryl radical would be a key factor in such a process.

Photochemical Reactions: Photochemical reactions are initiated by the absorption of light. Upon absorption of a photon of suitable energy, a molecule can be promoted to an electronically excited state, which can then undergo various chemical transformations. For aryl halides, photochemical cleavage of the carbon-halogen bond is a known process. In the case of this compound, irradiation with ultraviolet light could potentially lead to the homolytic cleavage of the C-Cl bond, generating a 2,4-difluorophenyl radical and a chlorine radical. These radicals could then engage in subsequent reactions such as hydrogen abstraction from the solvent or addition to an unsaturated system. The specific products would depend on the reaction conditions, including the solvent and the presence of other reagents.

Advanced Applications of 1 Chloro 2,4 Difluorobenzene in Diverse Scientific Fields

Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles, improving aspects such as metabolic stability, binding affinity, and lipophilicity. 1-Chloro-2,4-difluorobenzene is a key starting material for introducing the 2,4-difluorophenyl moiety, a common feature in a range of modern therapeutics.

This compound is a foundational precursor in the synthesis of numerous bioactive compounds. Its structure allows for selective chemical transformations, enabling the construction of complex molecular architectures with desired pharmacological activities. A prominent example is its role in the synthesis of targeted cancer therapies. The 2,4-difluorophenyl group, derived from this starting material, is a core component of the MEK inhibitor Trametinib, a drug used in the treatment of melanoma. dbpedia.org The synthesis of such complex molecules often involves a multi-step process where the 2,4-difluorophenyl unit is constructed and later coupled with other heterocyclic systems.

The 2,4-difluorophenyl scaffold is a recognized pharmacophore in the design of new therapeutic agents. Chlorodifluorobenzenes are valuable intermediates in the synthesis of quinolone-based drugs, a class of potent anti-bacterial agents. googleapis.comgoogle.com The specific substitution pattern can influence the drug's spectrum of activity and safety profile. While direct synthesis routes from this compound for specific marketed anti-inflammatory drugs are not prominently documented in readily available literature, the fluorinated phenyl motif is central to many classes of anti-inflammatory and anti-bacterial compounds currently under investigation. For instance, libraries of fluorobenzoylthiosemicarbazides have been synthesized and tested for their anti-bacterial properties, highlighting the utility of fluorinated aromatic precursors in this field of research. nih.gov

The development of targeted therapies, which act on specific molecular targets involved in disease pathways, is a cornerstone of modern medicine. This compound serves as a key building block in the synthesis of such agents, particularly kinase inhibitors.

A significant example is Trametinib (trade name Mekinist), an allosteric inhibitor of mitogen-activated protein kinase (MEK) enzymes MEK1 and MEK2. dbpedia.orgnih.gov These enzymes are part of the RAS/MAPK signaling pathway, which is often hyperactivated in various cancers, including melanoma with BRAF V600E or V600K mutations. ahdbonline.com Trametinib's mechanism involves inhibiting the activity of MEK, thereby blocking downstream signaling and reducing cancer cell proliferation. medscape.com The 2,4-difluorophenyl group is an integral part of the Trametinib structure, and its synthesis relies on precursors such as this compound.

The efficacy of a drug is determined by its precise interaction with its biological target. The 2,4-difluorophenyl moiety, derived from this compound, plays a critical role in the binding of Trametinib to its targets.

Interaction with MEK1 Kinase: Trametinib is an ATP non-competitive inhibitor that binds to an allosteric pocket on the MEK1 enzyme, adjacent to the ATP-binding site. medscape.comresearchgate.net This binding prevents the activation of MEK by its upstream activator, RAF kinase. medscape.com Structural studies have revealed that Trametinib's binding is further stabilized by interactions with the scaffold protein Kinase Suppressor of Ras (KSR). nih.govaacrjournals.org The KSR-MEK complex remodels the allosteric pocket, enhancing the binding of Trametinib. nih.govaacrjournals.org Specific hydrogen bonds are formed between Trametinib and key amino acid residues in the MEK1 allosteric site, including Ser212, Asp208, Phe209, Gly210, and Val211. researchgate.net

Interaction with Human Serum Albumin (HSA): Beyond the target enzyme, interactions with transport proteins like Human Serum Albumin (HSA) are crucial for a drug's pharmacokinetics. Studies have shown that Trametinib binds to Sudlow site I of HSA, primarily through hydrogen bonds and van der Waals forces. rsc.orgrsc.org This interaction is important for the distribution and lifespan of the drug in the bloodstream. rsc.org

Table 1: Molecular Interactions of Trametinib
BiomacromoleculeBinding SiteInteraction TypeKey Interacting ResiduesReference
MEK1 KinaseAllosteric pocket adjacent to ATP siteHydrogen Bonds, Allosteric InhibitionSer212, Asp208, Phe209, Gly210, Val211 researchgate.net
KSR (Scaffold Protein)Interface with MEK1Remodels MEK1 binding pocketAla825 (in KSR1) nih.govresearchgate.net
Human Serum Albumin (HSA)Sudlow Site IHydrogen Bonds, Van der Waals forces- rsc.orgrsc.org

Agrochemical Science and Crop Protection

In parallel with its applications in medicine, this compound is a vital intermediate in the agrochemical industry for the production of modern crop protection agents.

This compound is a precursor in the synthesis of potent and selective herbicides. Its most notable application is in the production of Diflufenican , a carboxamide herbicide used for the pre-emergence and early post-emergence control of broad-leaved weeds in cereal crops.

The synthesis of Diflufenican involves the key intermediate 2,4-difluoroaniline (B146603) . This intermediate can be prepared from this compound through a sequence of reactions. First, this compound is nitrated to introduce a nitro group onto the aromatic ring. Subsequently, this nitrated intermediate undergoes catalytic reduction, a process that simultaneously reduces the nitro group to an amine (-NH2) and removes the chlorine atom via hydrogenolysis, yielding 2,4-difluoroaniline. googleapis.com This aniline (B41778) is then coupled with 2-(3-trifluoromethylphenoxy)nicotinic acid to form the final Diflufenican molecule.

Diflufenican acts by inhibiting carotenoid biosynthesis in susceptible plants. rsc.org This leads to the destruction of chlorophyll, causing a characteristic bleaching of the leaves, followed by necrosis and plant death. rsc.org

Table 2: Profile of the Herbicide Diflufenican
PropertyDescriptionReference
Chemical ClassCarboxamide / Pyridinecarboxamide-
Mode of ActionInhibition of carotenoid biosynthesis (Phytoene desaturase inhibitor) rsc.org
UseSelective, pre- and early post-emergence herbicide-
Target WeedsBroad-leaved weeds-
Key Intermediate2,4-Difluoroaniline googleapis.com

Development of High-Efficiency, Low-Toxicity Agrochemicals

The strategic incorporation of fluorine atoms into agrochemical molecules is a widely recognized strategy for enhancing their efficacy and metabolic stability. This compound serves as a key intermediate in the synthesis of novel pesticides, including fungicides and insecticides, that exhibit high potency against target organisms while maintaining a favorable toxicological profile for non-target species and the environment.

The 2,4-difluorophenyl moiety is a common feature in a number of modern agrochemicals. For instance, this structural motif is found in certain benzoylurea (B1208200) insecticides, which act by inhibiting chitin (B13524) synthesis in insects. While specific commercial agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the synthesis of related compounds highlights its potential. For example, the insecticide pyrifluron contains a 3,5-dichloro-2,4-difluoroaniline (B1223766) component. The precursor to this intermediate, 3,5-dichloro-2,4-difluoronitrobenzene, can be synthesized through the chlorination of 2,4-difluoronitrobenzene. google.com Although the patent for pyrifluron describes a different synthetic route starting from 1,2,3,4-tetrachlorobenzene, the feasibility of utilizing this compound as a starting material for similar structures is evident. google.com

Research into fluorinated fungicides has also shown that the inclusion of a difluorinated benzene (B151609) ring can lead to potent sterol biosynthesis inhibitors, which disrupt the formation of fungal cell membranes. jmu.edu The development of such compounds often involves the strategic placement of fluorine atoms to optimize binding to the target enzyme and to block metabolic pathways that would otherwise deactivate the molecule.

Structure-Activity Relationship Studies in Agrochemical Design

The precise arrangement of substituents on the aromatic ring of an agrochemical is crucial for its biological activity. Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its potency and selectivity. In the context of agrochemicals derived from this compound, SAR studies focus on understanding the role of the chlorine and fluorine atoms in the molecule's interaction with its biological target.

The electronegativity and size of fluorine and chlorine atoms significantly influence the electronic distribution and conformation of the molecule. These properties can affect:

Binding Affinity: The fluorine and chlorine atoms can participate in various non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of a target enzyme or receptor. The specific substitution pattern of this compound can therefore dictate the strength and specificity of this binding.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. Incorporating the 2,4-difluorophenyl group can therefore increase the half-life of the agrochemical in the target pest, leading to enhanced efficacy at lower application rates.

Lipophilicity and Bioavailability: The presence of halogens influences the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes and reach its target site. SAR studies help in fine-tuning the lipophilicity to achieve optimal bioavailability.

While specific SAR data for agrochemicals directly derived from this compound is limited in the public domain, the principles of rational agrochemical design strongly suggest that this compound is a valuable scaffold for creating new active ingredients with improved performance characteristics.

Materials Science and Engineering

The unique electronic and physical properties of this compound make it a versatile precursor in the field of materials science for the synthesis of advanced polymers, liquid crystals, and functional materials.

Polymer and Advanced Material Synthesis

This compound is utilized as a monomer or a modifying agent in the synthesis of high-performance polymers. The presence of both chlorine and fluorine atoms allows for various polymerization strategies. For instance, the chlorine atom can be a site for nucleophilic substitution reactions, while the fluorine atoms enhance the thermal stability, chemical resistance, and specific electronic properties of the resulting polymer.

One area of application is in the synthesis of polyethers. Research has demonstrated the synthesis of aromatic polyethers from difluorobenzonitriles and silylated diphenols. researchgate.net While this study focused on difluorobenzonitriles, the reactivity of the fluorine atoms in this compound suggests its potential for similar polycondensation reactions to create novel polyether structures with tailored properties.

Furthermore, fluoropolymers, known for their exceptional properties, can be synthesized using various fluorinated monomers. The incorporation of the this compound unit into a polymer backbone can impart desirable characteristics such as low surface energy, high thermal stability, and resistance to harsh chemical environments. 20.210.105

Development of Specialty Polymers and Coatings with Enhanced Performance

The unique properties of polymers derived from this compound lend themselves to the development of specialty coatings with enhanced performance characteristics. The low surface energy imparted by the fluorine atoms can lead to coatings with excellent hydrophobicity and oleophobicity, making them ideal for applications requiring water and oil repellency, such as self-cleaning surfaces and anti-fouling coatings.

The high thermal stability of fluorinated polymers also makes them suitable for protective coatings in demanding environments, including high-temperature applications and exposure to corrosive chemicals. Blended fluoropolymer compositions, often used in coatings, can exhibit improved impermeability, stain resistance, and abrasion resistance. google.com While direct use of this compound in commercial coating formulations is not widely publicized, its potential as a building block for the synthesis of fluorinated monomers for such applications is significant.

Application in Liquid Crystal Research

Liquid crystals (LCs) are a state of matter with properties between those of a conventional liquid and a solid crystal. They are widely used in display technologies. The molecular structure of a liquid crystal molecule significantly influences its mesomorphic properties, including its clearing point, viscosity, and dielectric anisotropy.

The incorporation of fluorine atoms into the molecular core of liquid crystals is a common strategy to tune these properties. The strong dipole moment of the C-F bond can significantly affect the dielectric anisotropy of the material, which is a critical parameter for the operation of liquid crystal displays (LCDs). Studies on fluorinated terphenyl liquid crystals have shown that the number and position of fluorine atoms in the mesogenic core influence the material's phase behavior and relaxation dynamics. nih.gov

While direct synthesis of commercial liquid crystals from this compound is not explicitly detailed in the available literature, the 2,4-difluorophenyl moiety is a component of interest in the design of new liquid crystalline materials. nih.govrsc.org The combination of the difluoro substitution pattern and the chloro-substituent in this compound provides a unique building block for creating novel liquid crystal structures with potentially advantageous electro-optical properties.

Design of Functional Materials with Unique Electronic Properties

The electronic properties of organic materials are highly dependent on their molecular structure. The presence of highly electronegative fluorine atoms in this compound can significantly influence the electron density distribution within the aromatic ring and in materials derived from it. This makes it an attractive starting material for the design of functional materials with tailored electronic properties for applications in organic electronics.

For example, the introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic semiconductors. This can improve their stability and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Furthermore, the ability of the 2,4-difluorophenyl group to influence intermolecular interactions, such as π-π stacking, can be exploited to control the self-assembly and morphology of thin films, which is crucial for optimizing charge transport in organic electronic devices. While specific examples of functional electronic materials synthesized directly from this compound are still an active area of research, its potential as a building block for creating novel materials with unique electronic properties is clear.

Precursor Chemistry for Fluorinated Building Blocks

This compound is a versatile precursor in the synthesis of a variety of fluorinated building blocks. Its chemical reactivity, dictated by the chlorine and fluorine substituents on the benzene ring, allows for its transformation into more complex molecules that are pivotal in diverse scientific and industrial fields. The strategic placement of the halogen atoms enables selective chemical modifications, making it a valuable starting material for creating specialized fluorinated compounds.

Synthesis of Refrigerants and Specialty Solvents

The development of new refrigerants, particularly hydrofluoroolefins (HFOs), has been driven by the need for compounds with low global warming potential (GWP) and zero ozone-depleting potential (ODP). beilstein-journals.orgresearchgate.netnorden.org While direct synthetic routes from this compound to specific modern refrigerants are not extensively detailed in primary research literature, its role is crucial as a foundational building block for creating fluorinated intermediates. Aromatic fluorinated compounds are essential in the synthesis of various specialty chemicals, including precursors for refrigerants and solvents. google.com

The synthesis of complex fluorinated molecules often involves multiple steps. This compound can be used to construct a fluorinated core structure, which is then further modified through subsequent reactions to yield the aliphatic or olefinic compounds characteristic of refrigerants and solvents. For instance, the carbon-chlorine bond can be a site for coupling reactions, while the fluorine atoms enhance the stability and confer the desired physical properties to the final product. This foundational role makes it an important, albeit indirect, contributor to the development of next-generation materials for cooling and specialized solvent applications.

Development of Benzonorbornadienes and Difluoroarenes

The utility of this compound is prominently demonstrated in the synthesis of complex polycyclic and aromatic structures like benzonorbornadienes and substituted difluoroarenes. sigmaaldrich.comchemicalbook.comchemicalbook.com

Benzonorbornadiene Synthesis:

Detailed research has shown that this compound is an effective precursor for generating benzonorbornadienes. uncw.edu The synthesis proceeds through the in-situ generation of a highly reactive benzyne (B1209423) intermediate. This intermediate is then trapped by a diene, such as furan, in a Diels-Alder [4+2] cycloaddition reaction to form the benzonorbornadiene framework. uncw.edu

A key finding in this area involves the mechanism of benzyne formation. When this compound is used, the reaction proceeds not through a metal-halogen exchange at the chlorine position, but via a deprotonation pathway that leads to a highly regioselective elimination of lithium fluoride (B91410) (LiF). uncw.edu This specific pathway can result in the formation of unexpected benzonorbornadiene isomers compared to when bromo-analogues are used, offering a method for synthetic control over the final product's structure. uncw.edu The reaction can be performed on a multigram scale with high yields, demonstrating its practicality for producing these valuable building blocks for applications such as ring-opening metathesis polymerization (ROMP). uncw.edu

Reaction Pathway Summary

Starting MaterialKey IntermediateReaction TypeProduct Class
This compoundSubstituted BenzyneDeprotonation / Diels-Alder CycloadditionBenzonorbornadienes

This interactive table summarizes the synthetic pathway from this compound to Benzonorbornadienes.

Difluoroarene Development:

This compound also serves as a fundamental building block for the synthesis of more complex, functionalized difluoroarenes. sigmaaldrich.comchemicalbook.com Difluoroarene moieties are important structural motifs in many high-value chemical products, including pharmaceuticals and agrochemicals, where the fluorine atoms can significantly enhance metabolic stability and binding affinity. The presence of the chlorine atom provides a reactive handle for introducing other functional groups through various cross-coupling reactions, allowing chemists to build molecular complexity on the difluorinated aromatic ring.

Spectroscopic and Advanced Analytical Characterization of 1 Chloro 2,4 Difluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of 1-chloro-2,4-difluorobenzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The structure of this compound is definitively confirmed using both proton (¹H) and fluorine-19 (¹⁹F) NMR spectroscopy. The ¹H NMR spectrum provides information on the three protons on the aromatic ring, while the ¹⁹F NMR spectrum characterizes the two fluorine atoms.

In the ¹H NMR spectrum, the three aromatic protons appear as distinct multiplets due to coupling with each other (³JHH, ⁴JHH) and with the fluorine nuclei (³JHF, ⁴JHF, ⁵JHF). The specific splitting patterns and chemical shifts allow for the unambiguous assignment of each proton.

¹⁹F NMR is particularly informative for fluorinated compounds. The spectrum of this compound shows two distinct signals corresponding to the fluorine atoms at the C-2 and C-4 positions. These signals are split by coupling to each other and to the neighboring protons. Detailed research has even detected the subtle influence of chlorine isotopes (³⁵Cl and ³⁷Cl) on the fluorine chemical shifts. researchgate.net A study noted that the F-2 nucleus experiences an isotope shift of -1.64 ppb, while the F-4 nucleus, five bonds away from the chlorine, shows an isotope shift of -0.54 ppb, demonstrating the high sensitivity of the technique. researchgate.net

Table 1: Representative NMR Data for this compound Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and experimental conditions. Data presented is illustrative.

NucleusPositionChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹HH-3~7.0-7.2ddd (doublet of doublet of doublets)³JHF, ⁴JHH, ⁴JHF
¹HH-5~7.2-7.4ddd (doublet of doublet of doublets)³JHH, ³JHF, ⁵JHF
¹HH-6~7.4-7.6ddd (doublet of doublet of doublets)³JHH, ⁴JHF, ⁴JHF
¹⁹FF-2VariesMultiplet³JFH, ⁴JFF, ⁴JFH
¹⁹FF-4VariesMultiplet³JFH, ⁴JFF, ⁵JFH

The spectrum is typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). spectrabase.com

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are invaluable for establishing atomic connectivity. westmont.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For the parent compound, cross-peaks would appear between H-5 and H-6, confirming their ortho relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map protons to the carbon atoms they are directly attached to. An HSQC spectrum would show correlations between the signals for H-3, H-5, and H-6 and the signals for the C-3, C-5, and C-6 carbons, respectively.

Together, these 2D NMR methods provide a complete and unambiguous picture of the molecular structure by piecing together the connectivity of the spin systems. westmont.edu

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z).

Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in MS, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, often causing extensive and reproducible fragmentation. emory.edushimadzu.be The EI mass spectrum of this compound shows a distinct molecular ion peak ([M]⁺•) at m/z 148. nih.govnist.gov A characteristic isotopic pattern is also observed: a peak at m/z 150, approximately one-third the intensity of the m/z 148 peak, which confirms the presence of a single chlorine atom due to the natural abundance of the ³⁷Cl isotope. nih.gov Common fragments include a peak at m/z 113, corresponding to the loss of the chlorine atom ([M-Cl]⁺). nih.gov

Chemical Ionization (CI): This is a "soft" ionization technique that results in less fragmentation. azom.com A reagent gas, such as methane (B114726) or ammonia, is ionized first, and these ions then transfer a proton to the analyte molecule. azom.comyoutube.com A CI spectrum of this compound would be expected to show a prominent protonated molecular ion ([M+H]⁺) at m/z 149. This technique is particularly useful for confirming the molecular weight when the molecular ion is weak or absent in the EI spectrum. azom.com

Table 2: Key Mass Spectrometry Peaks for this compound (EI-MS)

m/zRelative IntensityAssignment
148High (Base Peak)[C₆H₃³⁵ClF₂]⁺• (Molecular Ion)
150~32% of 148[C₆H₃³⁷ClF₂]⁺• (Isotope Peak)
113Medium[C₆H₃F₂]⁺ (Loss of Cl)

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically within 1-5 ppm), allowing for the unequivocal determination of a compound's elemental formula. azom.com The theoretical exact mass of C₆H₃ClF₂ is 147.98913 Da. HRMS can measure this mass with extreme precision, distinguishing it from other potential formulas that might have the same nominal mass of 148. nih.gov This confirmation is crucial for identifying unknown compounds or verifying the synthesis of new derivatives.

Chromatographic Techniques for Purity and Analysis

Chromatography is essential for separating this compound from reaction mixtures and for determining its purity.

Gas Chromatography (GC): As a volatile liquid, this compound is ideally suited for analysis by GC. calpaclab.com This technique separates components of a mixture based on their boiling points and interactions with a stationary phase inside a capillary column. Purity is often assessed using a Flame Ionization Detector (FID). When coupled with a mass spectrometer (GC-MS), it allows for both the separation and positive identification of the compound. shimadzu.com

High-Performance Liquid Chromatography (HPLC): While GC is more common for this compound, HPLC can also be employed. A typical method would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually achieved with a UV detector, as the benzene (B151609) ring is a strong chromophore. HPLC is particularly useful for analyzing less volatile derivatives of this compound. nih.gov

Gas Chromatography (GC) for Purity Assessment and Isomer Separation

Gas chromatography (GC) stands as a cornerstone technique for the assessment of purity and the separation of isomers of volatile compounds like this compound. Its high resolution and sensitivity make it an ideal method for detecting and quantifying impurities, including regioisomers that may arise during synthesis.

The separation in GC is achieved based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. For halogenated aromatic compounds, the choice of the stationary phase is critical for achieving optimal separation. A non-polar stationary phase, such as one based on polydimethylsiloxane, is often effective. The use of a capillary column is standard for achieving the high resolution necessary to separate closely related isomers.

In a typical GC analysis of this compound, a temperature-programmed method is employed to ensure the efficient elution of the target compound and any potential impurities. The sample, dissolved in a suitable volatile solvent, is injected into the GC system where it is vaporized. The vaporized sample is then carried by an inert gas (e.g., helium or nitrogen) through the capillary column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard.

A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only retention time data but also mass spectra, which can definitively identify the compound and its isomers based on their fragmentation patterns.

Table 1: Illustrative GC Parameters for the Analysis of Chlorofluorinated Benzenes

ParameterValue
Column Capillary, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 10°C/min to 200°C
Detector Mass Spectrometer (MS)
Detector Temperature 280 °C

This table represents typical starting parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-performance liquid chromatography (HPLC) is a versatile analytical technique that can be employed for monitoring the progress of reactions involving this compound, particularly when the reactants, intermediates, or products are less volatile or thermally labile.

In contrast to GC, HPLC separates components of a mixture in the liquid phase. A high-pressure pump forces a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For the analysis of this compound and its reaction mixtures, reversed-phase HPLC is a common choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. The elution order is typically from the most polar to the least polar compounds.

A UV detector is often used for the detection of aromatic compounds like this compound due to their strong absorbance in the ultraviolet region. The wavelength of detection can be optimized to maximize the sensitivity for the compound of interest. By periodically taking aliquots from a reaction mixture and analyzing them by HPLC, the consumption of reactants and the formation of products can be tracked over time. This information is crucial for optimizing reaction conditions such as temperature, pressure, and catalyst loading.

Table 2: Exemplary HPLC Conditions for Monitoring Aromatic Compound Reactions

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 254 nm

This table provides a general set of conditions that would likely be a good starting point for method development.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its chemical bonds. The C-H stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the 1300-1000 cm⁻¹ range. The C-Cl stretching vibration will be observed at a lower frequency, generally in the 800-600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. For substituted benzenes, certain vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is particularly useful for a comprehensive structural analysis.

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1600 - 1400IR, Raman
C-F Stretch1300 - 1100IR (strong)
C-Cl Stretch800 - 600IR (moderate)

Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and the solvent used.

By analyzing the unique patterns of absorption and scattering, vibrational spectroscopy serves as a powerful tool for the qualitative identification of this compound and the characterization of its functional groups.

Computational Chemistry and Theoretical Investigations of 1 Chloro 2,4 Difluorobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize molecular geometry and predict various electronic properties. prensipjournals.comkarazin.ua

For halogenated benzenes like 1-chloro-2,4-difluorobenzene, DFT can elucidate the effects of the chloro and fluoro substituents on the benzene (B151609) ring. The electronegative halogen atoms withdraw electron density from the ring, influencing its aromaticity and reactivity. aip.org The positions of the substituents are critical; in this compound, the fluorine atoms at positions 2 and 4, and the chlorine atom at position 1, create a specific electron density distribution that dictates the molecule's behavior in chemical reactions. The most activating, or least deactivating, group generally directs the position of further electrophilic aromatic substitution. masterorganicchemistry.com

DFT calculations can generate maps of electrostatic potential, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. These maps are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack, thereby explaining the compound's reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.

For substituted benzenes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In a study on 2,6-dichloro-4-fluoro phenol (B47542), a related compound, DFT calculations were used to determine these energies. semanticscholar.org Similar calculations for this compound would reveal how the specific arrangement of chlorine and fluorine atoms modulates its electronic properties and reactivity. The analysis of these orbitals provides insights into the charge transfer possibilities within the molecule. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Halogenated Phenol

Parameter Energy (eV) - DFT/B3LYP Energy (eV) - HF
HOMO -7.02 -8.57
LUMO -2.01 0.84
Energy Gap (ΔE) 5.01 9.41

Data derived from calculations on 2,6-dichloro-4-fluoro phenol and serves as an example of typical values obtained from such analysis. semanticscholar.org

Prediction of Thermochemical Parameters

Quantum chemical calculations are also employed to predict the thermochemical properties of molecules, such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas). chemeo.com These parameters are essential for understanding the stability and reaction thermodynamics of a compound. The NIST Chemistry WebBook provides access to thermophysical and thermochemical data for many compounds, including this compound. nist.gov Methods like DFT can be used to calculate vibrational frequencies, which are then used to determine thermodynamic functions like enthalpy, entropy, and heat capacity at different temperatures. prensipjournals.com Accurate prediction of these properties is vital for chemical process design and safety analysis.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly valuable in drug discovery and materials science.

Ligand-Protein Interaction Modeling for Drug Design (e.g., Bacterial DNA Gyrase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug design for identifying potential drug candidates that can bind to a specific biological target. researchgate.net

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria and a validated target for antibacterial drugs. nih.govnih.gov It introduces negative supercoils into DNA, a process necessary for DNA replication. nih.gov Inhibiting this enzyme leads to bacterial cell death.

Derivatives of this compound could be investigated as potential inhibitors of bacterial DNA gyrase. In a typical docking study, a 3D model of the DNA gyrase protein is used as the target. The candidate ligand is then placed into the binding site of the protein, and its conformation and interaction energy are calculated. The docking score, representing the binding affinity, helps to rank potential inhibitors. Studies have successfully used high-throughput virtual screening and molecular docking to identify novel DNA gyrase inhibitors that are structurally distinct from existing drugs like fluoroquinolones. nih.govresearchgate.net This approach could be applied to a library of compounds containing the this compound scaffold to explore their potential as new antibacterial agents.

Table 2: Example Docking Results for Novel Sulfonamide Derivatives Against DNA Gyrase A

Compound Binding Affinity (kcal/mol)
3a -8.3
3e -7.7
3h -7.7
3i -7.5
3j -7.5
Norfloxacin (Control) -7.3
Streptomycin (Control) -6.9

Data from a study on 4-chloro-3-nitrobenzene sulfonamide derivatives, illustrating typical binding affinity values in docking studies. researchgate.net

Force Field Validation and Energy Minimization Techniques

Molecular mechanics force fields are sets of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. They are the cornerstone of molecular dynamics (MD) simulations and energy minimization techniques. Energy minimization is a process used to find the conformation of a molecule with the lowest potential energy, its most stable state. researchgate.net

For halogenated compounds like this compound, standard force fields can sometimes be inaccurate. This is due to the anisotropic nature of the electron distribution around the halogen atom, which forms a region of positive electrostatic potential known as a "sigma-hole". nih.gov This feature is crucial for forming halogen bonds, a type of non-covalent interaction important in drug-protein binding.

To improve accuracy, force fields can be specifically parameterized and validated for halogenated molecules. nih.govnih.gov This process involves developing parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). A common strategy is to introduce positively charged virtual particles attached to the halogen atoms to model the sigma-hole correctly. nih.gov The parameters are optimized to reproduce high-level quantum mechanical data or experimental results, such as liquid densities and heats of vaporization. nih.govunipi.it The CHARMM General Force Field (CGenFF) is one example of a force field that has been extended to better handle halogen bonding. nih.gov Validating these force fields ensures that subsequent MD simulations and energy minimizations produce reliable and physically meaningful results.

Reaction Mechanism Elucidation through Computational Approaches

A thorough exploration of reaction mechanisms involving this compound through computational means would provide invaluable insights into its reactivity. Such studies would typically involve the use of quantum mechanical calculations to map out the potential energy surface of a given reaction, identifying the most energetically favorable pathways.

Transition State Characterization and Reaction Pathway Mapping

The characterization of transition states is a cornerstone of understanding reaction kinetics. For this compound, this would involve locating the specific molecular geometry at the highest point of the energy barrier between reactants and products. The vibrational frequency analysis of this geometry would confirm it as a true transition state, exhibiting a single imaginary frequency corresponding to the reaction coordinate. By mapping the entire reaction pathway, from reactants through the transition state to the products, chemists can gain a detailed, step-by-step understanding of the chemical transformation. However, specific studies detailing such mapping for reactions of this compound are not readily found.

Prediction of Regioselectivity and Stereoselectivity

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of this compound, an unsymmetrical molecule, reactions such as electrophilic or nucleophilic aromatic substitution could potentially yield multiple isomers. Theoretical calculations can predict the most likely products by comparing the activation energies of the different possible reaction pathways. Lower activation energies correspond to faster reaction rates, thus indicating the favored regio- or stereoisomer. While the principles of these predictive methods are well-established, their specific application to this compound has not been a significant focus of published research.

Correlation of Computational Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. This correlation is essential for establishing the reliability and predictive power of the computational methods employed. For this compound, this would involve comparing computationally predicted properties—such as reaction rates, product ratios, and spectroscopic data—with those observed in the laboratory. For instance, the calculated energy barriers for different reaction pathways could be correlated with experimentally determined product distributions. At present, there is a scarcity of published studies that explicitly perform this correlation for reactions involving this compound.

While general computational methodologies are broadly applicable, their specific and detailed application to this compound remains an area ripe for future investigation. The generation of comprehensive computational data for this compound would undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in the synthesis of novel molecules.

Environmental Impact, Toxicology, and Safety Research of 1 Chloro 2,4 Difluorobenzene

Environmental Fate and Degradation Pathways of 1-Chloro-2,4-difluorobenzene

The environmental fate of this compound, a halogenated aromatic compound, is governed by a combination of physical, chemical, and biological processes. Its stability and persistence in various environmental compartments are of significant interest in understanding its potential ecological impact.

Photolytic and Hydrolytic Stability Studies

Detailed experimental studies on the photolytic and hydrolytic stability of this compound are not extensively available in the public domain. However, the stability of this compound can be inferred from the behavior of related chlorinated and fluorinated benzenes.

Generally, halogenated benzenes exhibit moderate to high stability in aqueous environments, with hydrolysis not being a significant degradation pathway under normal environmental conditions. The carbon-halogen bonds in aromatic rings are relatively strong and resistant to cleavage by water.

Photodegradation in the atmosphere is a potential removal mechanism for volatile compounds like this compound. The predominant process for atmospheric degradation of chlorobenzene (B131634) is reaction with photochemically produced hydroxyl radicals. epa.gov Chlorobenzene can absorb light in the 290-310 nm range, suggesting that direct photolysis is also a possible, albeit slow, degradation pathway. epa.gov The atmospheric half-life of chlorobenzene is estimated to be between 20-40 hours under simulated conditions and up to 9 days in the air. epa.gov Given the structural similarities, this compound is expected to exhibit comparable behavior, with atmospheric photolysis being a more significant degradation route than hydrolysis.

Biodegradation Mechanisms in Environmental Matrices

The biodegradation of chlorinated and fluorinated aromatic compounds has been the subject of considerable research. While specific studies on this compound are limited, the degradation pathways of similar compounds provide insight into its potential biotransformation.

Under aerobic conditions, the initial step in the bacterial degradation of chloro- and fluoroaromatic compounds often involves the action of dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups into the aromatic ring, forming a substituted cis-dihydrodiol. This is then further oxidized to a catechol derivative. nih.gov For instance, the degradation of fluorobenzene (B45895) can proceed via the formation of 4-fluorocatechol (B1207897) and catechol. nih.gov Subsequent enzymatic cleavage of the catechol ring, typically through an ortho- or meta-cleavage pathway, leads to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.govub.edu

The presence of multiple halogen substituents, as in this compound, can influence the rate and feasibility of biodegradation. Generally, increasing the degree of halogenation can make the compound more recalcitrant to microbial attack. However, studies on dichlorobenzenes have demonstrated that biodegradation can occur, particularly at the interface between oxic and anoxic zones in contaminated groundwater and soil. nih.govresearchgate.net The rate of biodegradation is dependent on the presence of adapted microbial communities and suitable environmental conditions. For related chlorobenzenes, mineralization has been observed, with reported rapid degradation in some studies. epa.gov

Bioaccumulation Potential Assessment

The bioaccumulation potential of a chemical is its tendency to accumulate in living organisms. This is often estimated using the octanol-water partition coefficient (Log Kow), which indicates the lipophilicity of a substance. A higher Log Kow value generally suggests a greater potential for bioaccumulation.

The estimated octanol/water partition coefficient (XLogP3) for this compound is 2.8. nih.gov This value suggests a moderate potential for bioaccumulation in aquatic organisms. For comparison, chlorobenzene has a low to moderate bioaccumulation potential, with a measured bioconcentration factor (BCF) in fish ranging from 1 to 2. epa.gov The Log Kow for 1,2,4-trichlorobenzene (B33124) is higher, at 4.1, indicating a greater tendency to associate with organic phases. ccme.ca

Based on its Log Kow, this compound is not expected to exhibit high levels of bioaccumulation. However, its persistence in the environment could lead to some level of uptake and concentration in biota over time.

PropertyValue/InformationSource(s)
Photolytic Degradation Expected to be a significant pathway in the atmosphere, primarily through reaction with hydroxyl radicals. Direct photolysis is likely a minor pathway. epa.gov
Hydrolytic Stability Expected to be stable to hydrolysis under normal environmental conditions.N/A
Biodegradation Potentially biodegradable by adapted microorganisms, likely via dioxygenase-initiated pathways to form catechols, followed by ring cleavage. The presence of multiple halogens may slow the degradation rate. nih.govub.edunih.govresearchgate.net
Log Kow 2.8 (estimated) nih.gov
Bioaccumulation Potential Moderate, based on the Log Kow value. nih.gov

Ecotoxicological Investigations of this compound

Ecotoxicological studies are crucial for evaluating the potential adverse effects of chemicals on ecosystems. For this compound, specific data is scarce, so an assessment often relies on data from structurally similar compounds like chlorobenzene and other halogenated benzenes.

Effects on Aquatic and Terrestrial Organisms

Aquatic Toxicity: Data from studies on chlorobenzene and trichlorobenzene indicate that these compounds are moderately to highly toxic to aquatic organisms.

For chlorobenzene , acute toxicity values (LC50/EC50) for fish are in the range of 2.4 to 16 mg/L. epa.gov For aquatic invertebrates, such as daphnids, the 48-hour EC50 is around 13.6 mg/L (predicted). epa.gov The acute toxicity to algae (96-hour EC50 for growth inhibition) for chlorobenzene has been reported as 12.5 mg/L. cerij.or.jp

1,2,4-Trichlorobenzene generally exhibits higher toxicity to aquatic life. For the most sensitive marine organism, the grass shrimp, the 96-hour LC50 is 540 µg/L (0.54 mg/L). ccme.ca For the rainbow trout, a 28-day early life stage lowest observed effect concentration (LOEC) for growth was 243 µg/L (0.243 mg/L). ccme.ca

Given its structural properties falling between these two compounds, it can be inferred that this compound would likely exhibit moderate toxicity to aquatic organisms.

Terrestrial Toxicity: Information on the toxicity of this compound to terrestrial organisms is limited. For chlorobenzene, the acute oral toxicity (LD50) in laboratory rats is in the range of 400 to 1600 mg/kg. epa.gov It is considered moderately toxic to mammals on an acute oral basis. epa.gov

Organism GroupTest EndpointChemicalValueSource(s)
Fish 96-hour LC50Chlorobenzene2.4 - 16 mg/L epa.gov
96-hour LC501,2,4-Trichlorobenzene0.54 mg/L (grass shrimp) ccme.ca
Invertebrates 48-hour EC50Chlorobenzene13.6 mg/L (predicted for daphnids) epa.gov
Algae 96-hour EC50 (growth)Chlorobenzene12.5 mg/L cerij.or.jp
Mammals Acute Oral LD50 (rat)Chlorobenzene400 - 1600 mg/kg epa.gov

Environmental Risk Assessment Methodologies

An environmental risk assessment for a chemical like this compound involves a systematic process of evaluating its potential adverse effects on the environment. The general framework consists of four main steps: hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Hazard Identification: This step involves identifying the potential adverse effects a substance can have on various organisms. For this compound, this would involve reviewing available ecotoxicity data for the compound itself and for structurally related chemicals to determine its potential to harm aquatic and terrestrial life.

Dose-Response Assessment: This step quantifies the relationship between the dose or concentration of the chemical and the incidence and severity of the adverse effect. Ecotoxicity data, such as LC50 and NOEC (No Observed Effect Concentration) values, are used to establish this relationship. From this data, a Predicted No-Effect Concentration (PNEC) for different environmental compartments (water, soil, sediment) is derived. The PNEC is an estimate of the concentration below which unacceptable effects are not expected to occur.

Exposure Assessment: This step determines the extent of environmental exposure to the chemical. It involves identifying the sources of release, understanding its environmental fate and transport, and measuring or modeling its concentrations in various environmental media. This results in a Predicted Environmental Concentration (PEC).

Risk Characterization: In the final step, the potential for adverse effects is evaluated by comparing the exposure levels with the effect levels. This is often done by calculating a risk quotient (RQ), which is the ratio of the PEC to the PNEC (RQ = PEC/PNEC). If the RQ is less than 1, the risk is generally considered to be low. If the RQ is greater than or equal to 1, it indicates a potential for adverse environmental effects, and further investigation or risk management measures may be necessary.

This risk-based approach allows for a structured evaluation of the potential environmental impact of this compound, even with limited specific data, by leveraging information on its chemical properties and the behavior of related compounds.

Mammalian Toxicology Research

The toxicological profile of this compound is understood through a combination of hazard classifications, studies on related compounds, and an understanding of the broader class of halogenated benzenes.

In Vitro and In Vivo Toxicity Assessments

Specific in vitro and in vivo toxicity studies for this compound are not extensively available in the public domain. A safety data sheet for the compound explicitly states that no acute toxicity information is available thermofisher.com. However, aggregated data from multiple sources provide a consistent hazard profile.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid and vapor. nih.govdcfinechemicals.comsigmaaldrich.com It is also categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). thermofisher.comnih.govdcfinechemicals.comsigmaaldrich.com These classifications are derived from notifications to regulatory bodies like the European Chemicals Agency (ECHA) by various companies. nih.gov

The following table summarizes the GHS hazard classifications for this compound based on aggregated data. nih.gov

Hazard ClassHazard CategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

This data is based on aggregated GHS information provided by 51 reports from 8 notifications to the ECHA C&L Inventory. nih.gov

Mechanistic Toxicology of this compound

The primary mechanism of toxicity for halogenated benzenes involves metabolic activation in the liver. nih.gov This biotransformation process can lead to the formation of multiple potentially harmful metabolites, such as epoxides, phenols, and benzoquinones. nih.gov

The metabolic pathway is a critical determinant of the toxic effects induced by these compounds. nih.gov Evidence suggests that the formation of reactive benzoquinone metabolites, rather than the traditionally implicated epoxides, is strongly linked to halogenated benzene-induced hepatotoxicity. nih.gov These reactive intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

Furthermore, the formation of benzoquinone-derived glutathione (B108866) adducts has been established as a crucial factor in the nephrotoxicity induced by halogenated benzenes. nih.gov While metabolic activation is also implicated in other toxic effects like porphyria and disturbances in thyroid hormone homeostasis, the specific ultimate metabolites responsible are not fully elucidated. nih.gov For this compound, it is plausible that it undergoes similar metabolic activation pathways, leading to the formation of reactive intermediates that contribute to its observed irritant properties and potential for organ toxicity. The degradation of fluorobenzene by some bacterial strains proceeds via the formation of 4-fluorocatechol, which is then subject to ring cleavage, indicating a potential metabolic route. nih.gov

Risk Management and Safer Chemical Process Development

Given the hazardous properties of this compound, robust risk management strategies are essential. A key approach in modern chemical process safety is the implementation of Inherently Safer Design (ISD). ifluids.cominformit.com ISD aims to eliminate or reduce hazards at their source, rather than relying on engineered safety features or procedural controls. informit.comassp.org

The core principles of ISD that can be applied to processes involving this compound include:

Minimization (or Intensification): Reducing the quantity of hazardous material stored or used in a process at any given time. informit.compurdue.edu This could involve using smaller continuous reactors instead of large batch reactors, thereby decreasing the inventory of this compound. informit.com

Substitution: Replacing a hazardous material with a less hazardous one. informit.compurdue.edu This would involve exploring alternative solvents or chemical intermediates that have a more favorable safety profile than this compound.

Moderation (or Attenuation): Using hazardous materials under less hazardous conditions. informit.compurdue.edu For example, operating a process at lower temperatures and pressures can reduce the potential for a runaway reaction or a significant release.

Simplification: Designing processes to be less complex and less prone to human error. informit.compurdue.edu This involves minimizing the number of process steps and equipment, which can reduce the potential for leaks and other failures.

By applying these principles during the early stages of process development, the inherent safety of operations involving this compound can be significantly enhanced, leading to simpler, more robust, and more cost-effective risk reduction. informit.com

Emerging Research Frontiers and Future Outlook for 1 Chloro 2,4 Difluorobenzene

Novel Synthetic Transformations and Catalyst Development

Research into the reactivity of 1-Chloro-2,4-difluorobenzene is leading to the development of more efficient and selective synthetic methodologies. A key area of advancement is in the field of C-H bond activation, which offers a more atom-economical alternative to traditional cross-coupling reactions.

Recent studies have demonstrated the potential of direct arylation of this compound. This transformation allows for the formation of carbon-carbon bonds by directly coupling the fluorinated benzene (B151609) ring with other aromatic systems, bypassing the need for pre-functionalized starting materials. The development of advanced catalyst systems is central to these innovations. Heterogeneous catalysts, in particular, are gaining attention due to their ease of separation from the reaction mixture, which improves the sustainability and cost-effectiveness of the processes, especially in industrial settings.

Below is a table summarizing recent findings in catalyst development for transformations involving fluorinated benzenes.

Catalyst SystemReaction TypeKey Findings
Palladium on Carbon (Pd/C) Direct ArylationEffective for the direct arylation of various polyfluorobenzene derivatives with aryl bromides.
Palladium Nanoparticles (Pd-NPs) Direct C-H ArylationDemonstrates remarkable catalytic activity and can be recycled, offering a sustainable approach.
Copper (Cu)-based Catalysts Direct Arylation PolymerizationExplored as a more cost-effective alternative to palladium for preparing conjugated polymers.

These advancements in catalysis are not only expanding the synthetic chemist's toolkit but are also paving the way for more sustainable manufacturing processes for complex molecules derived from this compound.

Expanded Applications in Advanced Technologies

As a versatile intermediate, this compound is a critical component in the synthesis of a wide array of functional molecules, driving innovation in pharmaceuticals, agrochemicals, and materials science. chemimpex.com Its unique substitution pattern of chlorine and fluorine atoms allows for selective reactivity, making it a preferred building block for targeted applications. chemimpex.com

Pharmaceuticals and Agrochemicals: The compound is a key precursor in the production of various pharmaceuticals and agrochemicals. chemimpex.com The presence of fluorine is known to enhance the metabolic stability and binding affinity of drug candidates. Similarly, in agriculture, it serves as a starting material for potent herbicides and pesticides, contributing to effective crop protection. chemimpex.comjmu.edu For instance, related fluorinated benzene structures are integral to quinolone antibacterials and modern fungicides. jmu.edugoogle.com

Materials Science and Electronics: In the realm of advanced materials, this compound is used to create specialty polymers and resins with high-performance characteristics. chemimpex.comatomfair.com Its derivatives, such as benzonorbornadienes and other difluoroarenes, are precursors to materials with enhanced thermal stability and specific electronic properties. chemicalbook.comsigmaaldrich.com There is growing interest in its use in organic electronics, where its reactivity in palladium-catalyzed cross-coupling reactions is valuable for constructing the complex heterocyclic systems found in organic light-emitting diodes (OLEDs) and other electronic components. atomfair.com

Interdisciplinary Research with Nanotechnology and Biotechnology

The integration of this compound into interdisciplinary fields like nanotechnology and biotechnology is an emerging frontier. While direct applications are still in early stages, its role as a synthetic building block provides crucial links to these advanced sectors.

Nanotechnology: A significant intersection with nanotechnology lies in the development of nanocatalysts for organic synthesis. As mentioned previously, palladium nanoparticles (Pd-NPs) have shown exceptional activity for C-H arylation reactions. This synergy between nanomaterials and synthetic chemistry allows for reactions to be carried out under milder conditions with greater efficiency and selectivity. The use of nanoparticle-based catalysts represents a pivotal advancement, enabling the creation of complex molecules from this compound with improved sustainability.

Biotechnology: The connection to biotechnology is primarily through the synthesis of bioactive molecules. This compound is a foundational component for many pharmaceutical and agrochemical products that are central to biotechnology research and application. Its use in the synthesis of new drug candidates is vital for drug discovery pipelines, while its role in creating novel crop protection agents supports advancements in agricultural biotechnology. Although the compound itself is not directly used in biological systems, the molecules derived from it are indispensable tools in the broader biotechnological landscape.

Sustainable Chemistry and Circular Economy Approaches

In response to growing environmental concerns about persistent organic pollutants, including some organofluorine compounds, the principles of sustainable chemistry and the circular economy are being applied to the lifecycle of chemicals like this compound. A major focus is on the responsible management and recycling of fluorine.

Researchers are developing innovative methods to break down fluorinated chemical waste and recover valuable fluorine atoms. This "fluorine circular economy" aims to reduce the environmental footprint of the fluorochemical industry by minimizing waste and decreasing reliance on primary mineral sources like fluorspar.

One groundbreaking approach is the use of mechanochemistry. This technique involves grinding fluorinated compounds with reagents like potassium phosphate, which effectively breaks the strong carbon-fluorine bonds. The recovered fluoride (B91410) can then be repurposed to generate new fluorinating agents for use in pharmaceutical and agricultural synthesis.

The table below outlines the key stages of this sustainable fluorine recovery process.

StageDescriptionSustainability Impact
1. Collection Gathering of fluorinated chemical waste from industrial processes.Reduces the release of persistent chemicals into the environment.
2. Mechanochemical Decomposition Grinding the waste with a reagent (e.g., potassium phosphate) to break C-F bonds and liberate fluoride ions.An energy-efficient method that avoids harsh reaction conditions.
3. Fluoride Recovery Extraction of the liberated fluoride from the resulting mixture.Enables the capture of a valuable chemical element that would otherwise be lost.
4. Reagent Generation Use of the recovered fluoride to synthesize new fluorinating agents.Closes the loop, creating a circular flow of fluorine and reducing the need for mining fluorspar.

This circular approach not only addresses waste management but also enhances the long-term sustainability of the entire fluorochemical supply chain.

Predictive Modeling for Compound Design and Optimization

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating research and development related to this compound. These methods provide deep insights into molecular properties and reactivity, guiding the design of new compounds and the optimization of synthetic processes.

Modeling Reactivity and Synthesis: Quantum chemical methods, such as Density Functional Theory (DFT), are used to model reaction pathways and predict their outcomes. mdpi.comresearchgate.netprensipjournals.com By calculating the energies of reactants, transition states, and products, chemists can understand the feasibility of a proposed synthetic transformation and identify the most efficient reaction conditions. This predictive power reduces the need for extensive trial-and-error experimentation, saving time and resources. DFT is also employed to analyze the vibrational spectra (FTIR and FT-Raman) of fluorinated molecules, aiding in their structural characterization. researchgate.netnih.gov

Crystal Engineering and Materials Design: Predictive modeling is also crucial in the field of crystal engineering, which focuses on designing solid-state materials with desired properties. scilit.comrsc.orgresearchgate.netrsc.org The arrangement of molecules in a crystal is governed by weak intermolecular interactions, such as C–H···F hydrogen bonds. acs.orgacs.org Computational studies allow researchers to understand and predict how these subtle forces will guide the self-assembly of molecules like this compound into specific crystalline architectures. acs.org This knowledge is vital for designing new materials for applications in electronics and pharmaceuticals, where the solid-state structure can profoundly impact performance.

Q & A

Q. How can this compound be utilized in designing antimicrobial agents?

  • Answer : Its halogenated structure enhances membrane permeability in Gram-positive bacteria. For example, derivatives like 1-chloro-2-isocyanate analogs inhibit DNA gyrase (binding energy: -4.63 to -5.64 kcal/mol) via hydrogen bonding with Thr165 and Asp73 residues. Use agar well diffusion assays (IZD: 12–18 mm for Bacillus subtilis) and MIC testing (e.g., 64 µg/mL for Staphylococcus aureus). Computational docking (MOE software) predicts ligand efficiency comparable to ciprofloxacin .
Compound IZD (mm) MIC (µg/mL) Binding Energy (kcal/mol)
CTC*15–1832-5.64
CPC*12–1564-4.92
CMC*10–12128-4.63
*Analogous derivatives from in-silico studies .

Q. What strategies optimize the pharmacokinetic profile of this compound derivatives?

  • Answer : Apply Lipinski’s Rule of Five: Ensure molecular weight <500 Da, logP <5, H-bond donors <5, and acceptors <10. For oral bioavailability, target topological polar surface area (TPSA) <140 Ų. Derivatives with piperazine/morpholine substituents improve solubility (logS >-4) while maintaining affinity for DNA gyrase. Validate via ADMET prediction tools (e.g., SwissADME) .

Q. How do computational methods elucidate the binding mechanisms of this compound derivatives with bacterial targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reveal key interactions:
  • Hydrogen bonds between carbonyl groups and Thr165/Asp73.
  • Van der Waals interactions with Ile78 and Pro78.
  • Chlorine atoms enhance hydrophobic binding in the gyrase pocket.
    Prioritize ligands with ΔG < -5 kcal/mol and ligand efficiency >0.3 .

Q. What synthetic routes are effective for introducing functional groups to this compound?

  • Answer :
  • Nucleophilic aromatic substitution : React with KNH₂ in liquid NH₃ to replace Cl with NH₂.
  • Suzuki coupling : Use Pd(PPh₃)₄ catalyst to attach aryl boronic acids to the chloro position.
  • Electrophilic fluorination : Employ Selectfluor® to introduce additional F groups.
    Monitor regioselectivity via DFT calculations (Gaussian 09) to predict substitution patterns .

Data Contradictions and Resolution

  • Issue : Conflicting MIC values for Gram-negative bacteria (e.g., E. coli). Some studies report inactivity (IZD = 0 mm), while others note weak inhibition (MIC = 256 µg/mL).
    • Resolution : Variability arises from outer membrane permeability differences. Use efflux pump inhibitors (e.g., PAβN) to enhance activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-Chloro-2,4-difluorobenzene
Reactant of Route 2
1-Chloro-2,4-difluorobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.